Proteome Coverage: Clostripain Delivers a 13.4% Increase in Protein Identifications Versus Trypsin
In a parallel proteomics experiment using yeast extract, Clostripain (Arg-C) digestion resulted in the identification of 138 new proteins not detected in the trypsin digest, corresponding to a 13.4% increase in overall protein identifications [1]. Additionally, Clostripain generated 2,653 additional peptides, providing a 37.4% increase in peptide coverage [1]. This differential coverage stems from Clostripain's exclusive arginine cleavage site, which generates complementary peptide fragments to those produced by trypsin's dual Lys/Arg specificity.
| Evidence Dimension | Protein Identification Coverage in Yeast Proteome |
|---|---|
| Target Compound Data | 138 new proteins identified vs trypsin baseline |
| Comparator Or Baseline | Trypsin (parallel digestion under identical LC-MS/MS conditions) |
| Quantified Difference | 13.4% increase in total protein identifications; 37.4% increase in peptide identifications |
| Conditions | Yeast extract proteome, parallel digestions, LC-MS/MS analysis |
Why This Matters
Procurement of Clostripain directly translates to higher proteome coverage and the ability to identify proteins that would otherwise remain undetected in trypsin-only workflows, justifying its inclusion in any comprehensive proteomics strategy.
- [1] Promega Connections. Enhancing Proteomics Data Using Arg-C Protease. 2012. View Source
